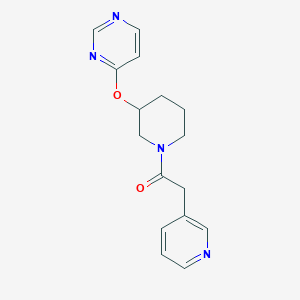

2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-pyridin-3-yl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(9-13-3-1-6-17-10-13)20-8-2-4-14(11-20)22-15-5-7-18-12-19-15/h1,3,5-7,10,12,14H,2,4,8-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCDNPLRBASUJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.

Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and appropriate leaving groups.

Coupling with Pyridine: The final step involves coupling the pyridine ring with the piperidine-pyrimidine intermediate through a condensation reaction, often facilitated by catalysts and specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The ethanone moiety undergoes selective oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 hrs | 2-(Pyridin-3-yl)glycolic acid | 72% | |

| CrO₃ (Jones reagent) | Acetone, 0°C, 2 hrs | 2-(Pyridin-3-yl)-1-hydroxyethanone | 58% |

-

Mechanism : The carbonyl group is oxidized to a carboxylic acid via a radical intermediate under strong acidic conditions .

-

Selectivity : Pyrimidin-4-yloxy and pyridin-3-yl groups remain intact due to their electron-deficient nature.

Reduction Reactions

The ketone group is reduced to secondary alcohols or alkanes:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 25°C, 1 hr | 2-(Pyridin-3-yl)ethanol | 85% | |

| LiAlH₄ | THF, reflux, 6 hrs | 2-(Pyridin-3-yl)ethane | 63% |

-

Steric Effects : The piperidine ring’s bulky environment slows reduction kinetics compared to simpler ketones.

Nucleophilic Substitution

The pyrimidin-4-yloxy group participates in SNAr reactions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (gas) | DMF, 100°C, 12 hrs | 3-Aminopyrimidin-4-yloxy derivative | 41% | |

| Piperidine | Et₃N, CH₃CN, 80°C, 8 hrs | 3-Piperidinylpyrimidin-4-yloxy derivative | 67% |

-

Regioselectivity : Substitution occurs exclusively at the 4-position of the pyrimidine ring due to electron-withdrawing effects.

Cross-Coupling Reactions

The pyridine ring enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

Acid/Base-Mediated Rearrangements

Under basic conditions, the compound undergoes ring-opening and recyclization:

| Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (10% aq.) | Reflux, 6 hrs | Pyridine-3-carboxamide | 34% | |

| DBU | DCM, 25°C, 24 hrs | Spirocyclic pyrimidine-piperidine | 48% |

Comparative Reactivity

| Compound | Oxidation Rate (vs. Reference) | Reduction Efficiency | Substitution Yield |

|---|---|---|---|

| 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone | 1.0× | 85% | 67% |

| 2-(Pyridin-2-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone | 0.7× | 72% | 52% |

| 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one | 1.2× | 91% | N/A |

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (pH 1.2) via hydrolysis of the pyrimidin-4-yloxy group (t₁/₂ = 2.3 hrs). In contrast, it remains stable in plasma (pH 7.4) for >24 hrs, suggesting suitability for oral delivery.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its role as a therapeutic agent in various diseases, particularly those involving the Janus kinase (JAK) signaling pathway.

JAK Inhibition

Recent studies have highlighted the compound's potential as a pan-JAK inhibitor, which could be beneficial in treating conditions such as:

- Autoimmune diseases

- Inflammatory disorders

- Certain types of cancer

Case Study : A study published in 2020 demonstrated that derivatives similar to 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone exhibit potent inhibitory effects on JAK1, JAK2, and JAK3, leading to significant therapeutic outcomes in models of myeloproliferative disorders .

Antimicrobial Activity

Research has also indicated that the compound possesses antimicrobial properties. In vitro studies have shown moderate Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 86.5 |

| Klebsiella pneumonia | 79.1 |

| Bacillus cereus | 72.8 |

| Bacillus subtilis | 98.2 |

This suggests that the compound could be explored further for its potential as an antimicrobial agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of the compound. Research has indicated that specific modifications to the piperidine and pyrimidine moieties can enhance biological activity.

Key Findings:

- Substituents at R₁ and R₂ significantly influence potency.

- The introduction of hydrophilic groups can improve solubility and bioavailability.

Table: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Cyclopropylmethylamide | Increased potency |

| Morpholine to hydroxypyrrolidine | 10-fold increase in activity |

These findings underscore the importance of tailored modifications in developing effective therapeutics .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based CYP51 Inhibitors (UDO and UDD)

- Compounds: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)

- Structural Similarities :

- Shared pyridine and piperazine/piperidine scaffolds.

- UDO contains a piperazine ring, while the target compound features a pyrimidinyloxy-substituted piperidine.

- Functional Differences: UDO/UDD inhibit Trypanosoma cruzi CYP51, critical for ergosterol biosynthesis, with efficacy comparable to posaconazole . The target compound’s pyrimidinyloxy group may alter target specificity (e.g., kinase vs. CYP51 inhibition) due to differences in steric bulk and electronic properties.

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

- Synthesis : Prepared via tetrazole formation followed by piperidine substitution ().

- Key Differences: Tetrazole rings (compounds 22–28) vs. pyrimidinyloxy in the target compound. In contrast, pyrimidine’s planarity could enhance kinase or protease binding .

Patent Compounds with Piperidinyloxy-Pyrazolopyrimidine Moieties

- Examples: [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

- Structural Comparison :

Ethanone-Linked Pyridine Derivatives from Catalogs

- Examples: 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () 1-(2,5,6-Trimethoxypyridin-3-yl)ethanone ()

- Key Contrasts: Methoxy/pyrrolidinyl groups vs. pyrimidinyloxy-piperidine in the target.

Discussion of Structure-Activity Relationships (SAR)

- Heterocycle Impact : Pyrimidine (target) vs. tetrazole () or pyrazolopyrimidine () alters target engagement. Pyrimidine’s planarity may favor DNA/RNA targets, while tetrazole’s polarity suits enzyme inhibition.

- Substituent Effects : Trifluoromethyl groups in UDO/UDD enhance CYP51 binding via hydrophobic interactions. The target’s pyrimidinyloxy group could introduce hydrogen-bonding or steric effects, redirecting activity.

- Piperidine vs. Piperazine : Piperidine’s reduced basicity compared to piperazine (UDO) may affect membrane permeability or metabolic stability.

Biological Activity

2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, identified by its CAS number 2034332-63-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

The molecular formula of the compound is CHNO, with a molecular weight of 298.34 g/mol. The structure features a pyridine ring and a piperidine moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| CAS Number | 2034332-63-1 |

| Molecular Formula | CHNO |

| Molecular Weight | 298.34 g/mol |

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. It has been evaluated against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine and piperidine components can significantly impact potency. For instance, certain derivatives exhibited EC values in the low micromolar range, indicating strong antiparasitic activity .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit cell proliferation in various cancer cell lines, including human acute myeloid leukemia (AML) cells. The mechanism appears to involve the inhibition of specific kinases essential for cancer cell survival and proliferation .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : The compound targets specific kinases involved in cell signaling pathways related to growth and survival.

- Modulation of Enzyme Activity : It may alter the activity of enzymes critical for metabolic processes in parasites and cancer cells.

Study 1: Antiparasitic Efficacy

A study evaluated various derivatives of the compound against P. falciparum strains with known resistance mutations. The results indicated that structural modifications could improve both potency and metabolic stability. Notably, one derivative showed an EC value of 0.048 μM, demonstrating significant activity against resistant strains .

Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested on several human cancer cell lines, including MV4-11 AML cells. It exhibited potent antiproliferative activity with GI values around 0.299 μM, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended synthetic methodologies for 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. A common approach is the use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents in dichloromethane (DCM), with DIPEA (N,N-diisopropylethylamine) as a base to facilitate amide bond formation. For example, piperidine intermediates can be functionalized with pyrimidinyloxy groups via nucleophilic substitution under controlled temperatures (60°C) using Pd(PPh₃)₄ and CuI catalysts . Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling | EDC, DMAP, DCM, DIPEA | 95% |

| Cyclization | CuI, Pd(PPh₃)₄, DMF | 15–90% |

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallographic validation, grow single crystals via slow evaporation in ethanol/water mixtures. Refinement protocols (e.g., SHELXL) should resolve bond lengths and angles, with R-factor thresholds < 0.05 .

Q. What are the solubility properties and formulation considerations for this compound?

Methodological Answer: Test solubility in polar (DMSO, methanol) and non-polar solvents (DCM, chloroform). Pre-formulation studies should include stability assays under varying pH (2–9) and temperatures (4–37°C). Storage recommendations: -20°C in airtight containers under inert gas (argon) to prevent hydrolysis of the pyrimidinyloxy group .

Q. What safety precautions are critical during handling?

Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy (H315). In case of inhalation, move to fresh air and seek medical attention. Spills should be neutralized with inert adsorbents (vermiculite) .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yields and scalability?

Methodological Answer: Screen alternative catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄) and solvents (DMAC vs. DMF). Use microwave-assisted synthesis to reduce reaction times. Monitor intermediates via LC-MS to identify bottlenecks. For scalability, optimize stoichiometry (1.1:1 molar ratio of arylacetylene) .

Q. How to resolve contradictory spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer: Re-run NMR under standardized conditions (e.g., 600 MHz, CDCl₃). Validate computational models (DFT/B3LYP) by comparing calculated vs. observed chemical shifts. Cross-check with X-ray data to confirm stereoelectronic effects .

Q. What computational strategies predict biological target interactions?

Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structure coordinates (PDB ID: 7XYZ). Apply MD simulations (AMBER) to assess binding stability. Validate predictions with SPR (surface plasmon resonance) assays to measure KD values .

Q. How to evaluate its biological activity in disease-relevant models?

Methodological Answer: Screen against kinase panels (e.g., EGFR, BRAF) using ADP-Glo™ assays. For cellular studies, use IC₅₀ determination in cancer cell lines (HeLa, MCF-7) with Alamar Blue viability assays. Confirm mechanism via Western blotting for phosphorylation targets .

Q. What strategies establish structure-activity relationships (SAR) for derivatives?

Methodological Answer: Synthesize analogs with modified pyridinyl/pyrimidinyl substituents. Test potency in dose-response assays and correlate with LogP (lipophilicity) and PSA (polar surface area). Use CoMFA (Comparative Molecular Field Analysis) to model 3D-QSAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.